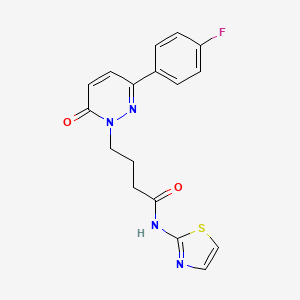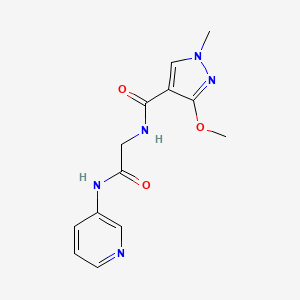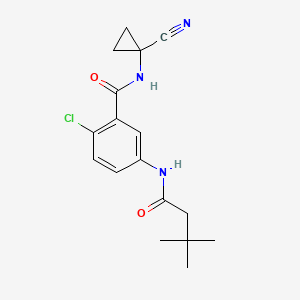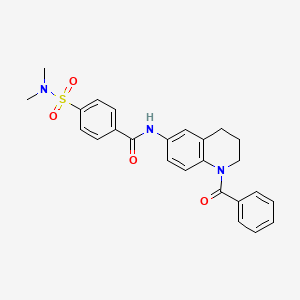
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” is a versatile chemical compound used in diverse scientific research1. Its unique structure allows for potential applications in various fields, including drug development, organic synthesis, and material science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s likely that the synthesis process is complex and requires specialized knowledge in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound contributes to its versatility in scientific research1. However, detailed structural analysis information is not available.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the resources I have access to.Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anticancer Activity
The synthesis and evaluation of derivatives containing the 1,2,3,4-tetrahydroisoquinoline moiety, similar to the core structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide, have shown promising results in the field of anticancer research. These derivatives have been synthesized and tested for their cytotoxic activity against various breast cancer cell lines, including MCF-7, MDA-MB-231, and Ishikawa. The introduction of different groups with varying electronic, steric, and lipophilic properties has led to compounds with potent cytotoxicity, highlighting the potential of such compounds in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Chemical Reactions and Intermediate Compounds
The reactions involving 1,3,3-trimethyl-3,4-dihydroisoquinolines and benzoyl isothiocyanate have provided insights into the synthesis of intermediate compounds that could have potential biological activity. The formation of compounds with thiocarbamoylation reactions has been explored, leading to the synthesis of N-benzoyl thioamides, which are of interest as potential biologically active substances. These findings open avenues for further research into the biological applications of such compounds (Mikhailovskii, Yusov, & Gashkova, 2015).
Application in Imaging and Diagnostic Tools
The research on sigma-2 receptor ligands, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), has shown potential in the development of imaging agents for solid tumors. These ligands have high affinity for sigma-2 receptors and have been used in radiolabeling experiments to explore their use in positron emission tomography (PET) imaging. This research highlights the potential application of tetrahydroquinoline derivatives in diagnostic imaging, particularly in assessing the sigma-2 receptor status of solid tumors, which could aid in tumor diagnosis and monitoring (Tu et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Given its potential applications in various fields like drug development, organic synthesis, and material science1, this compound could be a subject of future research. However, specific future directions are not available in the current resources.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-27(2)33(31,32)22-13-10-18(11-14-22)24(29)26-21-12-15-23-20(17-21)9-6-16-28(23)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-15,17H,6,9,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVBVMGFXPGFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime](/img/structure/B2452434.png)
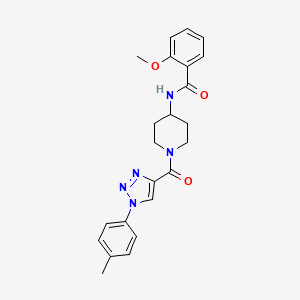
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)
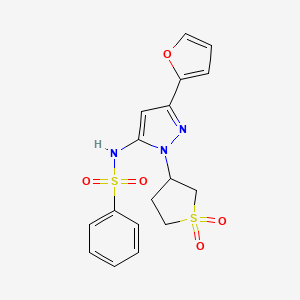
![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)
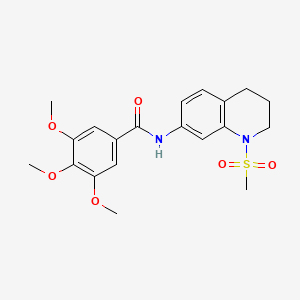

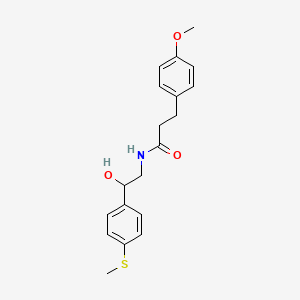
![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)
![3-Tert-butyl-6-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2452452.png)
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)
